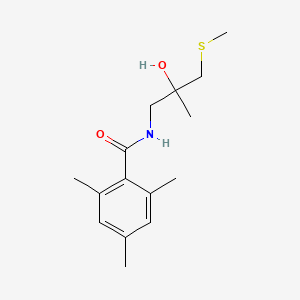

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2,4,6-trimethylbenzamide

Description

Properties

IUPAC Name |

N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-2,4,6-trimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2S/c1-10-6-11(2)13(12(3)7-10)14(17)16-8-15(4,18)9-19-5/h6-7,18H,8-9H2,1-5H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWGHFFSRKBWSQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(=O)NCC(C)(CSC)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2,4,6-trimethylbenzamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzamide core, followed by the introduction of the hydroxy, methyl, and methylthio substituents through a series of nucleophilic substitution and oxidation reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts, such as palladium or platinum, can also enhance the reaction rates and selectivity. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2,4,6-trimethylbenzamide undergoes various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced back to a hydroxy group.

Substitution: The methylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction of the ketone yields the original hydroxy compound.

Scientific Research Applications

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2,4,6-trimethylbenzamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2,4,6-trimethylbenzamide involves its interaction with specific molecular targets and pathways. The hydroxy and methylthio groups play a crucial role in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes, leading to changes in cellular processes and biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three analogs from the evidence, focusing on structural features, synthesis, and functional roles.

N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

- Structural Differences :

- The propyl chain in the target compound is replaced with a 2-hydroxy-1,1-dimethylethyl group.

- The benzamide core has a 3-methyl substituent instead of 2,4,6-trimethyl groups.

- Synthesis: Synthesized via reaction of 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol .

- Functional Role : Acts as an N,O-bidentate directing group in metal-catalyzed C–H bond functionalization, leveraging its hydroxyl and amide groups for coordination .

- Key Contrast : The absence of a methylthio group and the simpler methyl substitution on the benzamide core limit its electronic diversity compared to the target compound.

N-(3-Iodo-1-methoxypropyl)-2,4,6-trimethylbenzamide ()

- Structural Differences :

- The hydroxy and methylthio groups in the target are replaced with methoxy (-OMe) and iodo (-I) substituents.

- The propyl chain retains a similar length but with distinct electronic properties.

- Synthesis: Produced via difunctionalization of aminocyclopropanes, yielding a 71% isolated yield after column chromatography .

- Physical Properties : Melting point = 97–99°C; Rf = 0.50 (silica, pentanes:ethyl acetate 3:1) .

- Functional Role : The iodo group enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura), while the methoxy group may enhance solubility.

N,N-dimethyl-3-(trimethoxysilyl)-N-(3-(2,4,6-trimethylphenylsulfonamido)propyl)propan-1-aminium chloride ()

- Structural Differences :

- A sulfonamide replaces the benzamide core, with additional quaternary ammonium and trimethoxysilyl groups.

- The 2,4,6-trimethylphenyl group is retained but in a sulfonamide context.

- Synthesis : Prepared via alkylation of a sulfonamide intermediate with (3-chloropropyl)trimethoxysilane, yielding a 92.6% product as a viscous oil .

- Functional Role : Designed as a self-assembling antimicrobial agent, leveraging cationic and silane moieties for surface adhesion and microbial disruption .

- Key Contrast : The sulfonamide and quaternary ammonium groups shift the application focus to antimicrobial activity, diverging from the catalytic or directing roles of benzamide analogs.

Data Table: Comparative Analysis

Research Implications and Gaps

- The methylthio group in the target compound may enhance metal-binding affinity or modulate electronic effects in catalytic systems, but experimental validation is needed.

- Comparative solubility and stability studies between hydroxy/methylthio and methoxy/iodo analogs could guide synthetic optimization.

Biological Activity

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2,4,6-trimethylbenzamide is a synthetic compound with potential biological significance. Its unique structural features suggest various interactions within biological systems, making it a candidate for pharmacological studies. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 299.39 g/mol. The compound features a hydroxyl group, a methylthio group, and an amide functional group, which may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C14H21NO4S |

| Molecular Weight | 299.39 g/mol |

| Purity | ≥95% |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in cells. The hydroxyl and methylthio groups facilitate hydrogen bonding and hydrophobic interactions with proteins and enzymes, potentially influencing their activity.

Proposed Mechanisms:

- Enzyme Interaction : The compound may act as an enzyme inhibitor or modulator due to its structural features.

- Receptor Binding : It could bind to specific receptors influencing cellular signaling pathways.

- Antioxidant Activity : The hydroxyl group may contribute to antioxidant properties by scavenging free radicals.

Biological Activity Studies

Research has indicated several biological activities associated with this compound:

-

Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against various bacterial strains.

- For example, it demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus.

-

Antioxidant Properties : The compound's ability to reduce oxidative stress was evaluated using DPPH radical scavenging assays.

- Results indicated a dose-dependent increase in antioxidant activity.

- Anti-inflammatory Effects : In vitro studies revealed that the compound could inhibit the production of pro-inflammatory cytokines in activated macrophages.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of E. coli, S. aureus | |

| Antioxidant | Scavenging DPPH radicals | |

| Anti-inflammatory | Reduced cytokine production |

Case Studies

Several case studies have explored the pharmacological potential of compounds similar to this compound:

- Case Study 1 : A study on structurally related amides showed significant anti-inflammatory effects in animal models, suggesting potential therapeutic applications in inflammatory diseases.

- Case Study 2 : Research on methylthio derivatives has highlighted their role as enzyme inhibitors in metabolic pathways relevant to cancer treatment.

Q & A

Basic Questions

Q. What synthetic routes are optimal for preparing N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2,4,6-trimethylbenzamide, and how can reaction conditions be optimized?

- Methodology :

- React 2,4,6-trimethylbenzoyl chloride with a hydroxy/methylthio-containing amino alcohol (e.g., 2-amino-2-methyl-1-propanol derivatives) under reflux in anhydrous dichloromethane (DCM) with a base like triethylamine (TEA). This mimics protocols for analogous benzamide syntheses .

- Purify via column chromatography (silica gel, 3:1 pentanes:ethyl acetate) to isolate the product, achieving yields of ~70% based on similar iodinated benzamide syntheses .

- Optimization : Adjust stoichiometry (1:1.2 molar ratio of acyl chloride to amine), control reaction temperature (0°C to room temperature), and monitor by TLC .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?

- Methodology :

- 1H/13C NMR : Identify key signals:

- Aromatic protons (2,4,6-trimethylbenzamide) at δ 6.8–7.2 ppm (split due to steric hindrance).

- Hydroxy (-OH) proton at δ 11.6 ppm (broad singlet, DMSO-d6) .

- Methylthio (-SCH3) at δ 2.1 ppm .

- HRMS : Confirm molecular ion [M+H]+ with <2 ppm error .

- HPLC : Use C18 columns (e.g., 90:10 acetonitrile:water) to assess purity (>95%) .

Q. What safety protocols should be followed when handling this compound?

- Methodology :

- Use PPE (gloves, goggles) to avoid skin/eye contact (S24/25) .

- Store in a dry, cool environment (≤4°C) to prevent degradation of the methylthio group .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of the methylthio group in catalytic applications?

- Methodology :

- Perform DFT calculations (B3LYP/6-311+G**) to map electron density around the methylthio group, identifying nucleophilic/electrophilic sites .

- Compare with experimental data (e.g., regioselective oxidation to sulfoxide) to validate predictions .

Q. What strategies resolve contradictions in NMR data caused by stereochemical complexity?

- Methodology :

- Use 2D NMR (COSY, NOESY) to assign stereochemistry of the hydroxy/methylthiopropyl chain .

- Cross-validate with X-ray crystallography (if single crystals are obtainable) .

Q. How does the methylthio group influence stability under varying pH and temperature?

- Methodology :

- Conduct accelerated stability studies:

- pH stability : Incubate in buffers (pH 2–10, 37°C) and monitor degradation via HPLC .

- Thermal stability : Heat to 60°C for 72 hours; methylthio groups are prone to oxidation, forming sulfoxides (retention time shifts in HPLC) .

Q. What in vitro assays are suitable for evaluating biological activity?

- Methodology :

- Antimicrobial screening : Use microdilution assays (MIC determination) against S. aureus and E. coli .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess selective toxicity .

Q. How can regioselective functionalization of the benzamide ring be achieved?

- Methodology :

- Utilize directing groups (e.g., hydroxy) in Pd-catalyzed C–H activation to introduce halogens at the para-methyl position .

- Optimize reaction conditions (e.g., 10 mol% Pd(OAc)₂, 1 atm O₂, 80°C) to suppress side reactions .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.